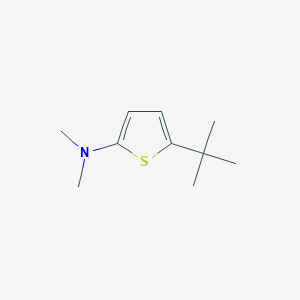
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring substituted with a 5-(1,1-dimethylethyl) group and an N,N-dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the 5-(1,1-dimethylethyl) Group: This step can be achieved through Friedel-Crafts alkylation, where the thiophene ring is alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
N,N-Dimethylation: The final step involves the introduction of the N,N-dimethylamine group. This can be done through reductive amination, where the corresponding amine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the thiophene ring are replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenamine: Lacks the 5-(1,1-dimethylethyl) and N,N-dimethyl groups.
5-(1,1-Dimethylethyl)-2-thiophenamine: Lacks the N,N-dimethyl group.
N,N-Dimethyl-2-thiophenamine: Lacks the 5-(1,1-dimethylethyl) group.
Uniqueness
2-Thiophenamine, 5-(1,1-dimethylethyl)-N,N-dimethyl- is unique due to the presence of both the 5-(1,1-dimethylethyl) and N,N-dimethyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
109548-93-8 |
|---|---|
Molecular Formula |
C10H17NS |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
5-tert-butyl-N,N-dimethylthiophen-2-amine |
InChI |
InChI=1S/C10H17NS/c1-10(2,3)8-6-7-9(12-8)11(4)5/h6-7H,1-5H3 |
InChI Key |
JMZHZKZTHAFJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















